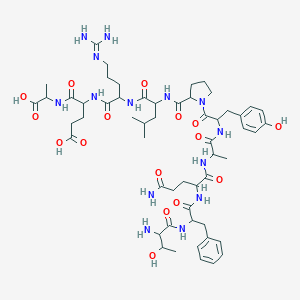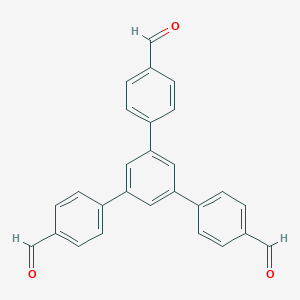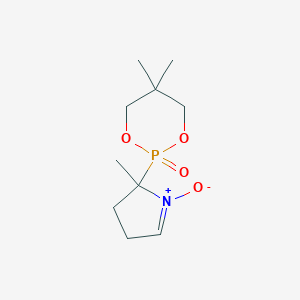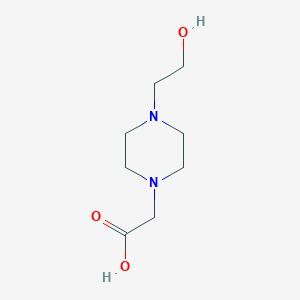
4H-Imidazol-4-one, 2-amino-5-ethylidene-1,5-dihydro-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Imidazol-4-one, 2-amino-5-ethylidene-1,5-dihydro-1-methyl- is a heterocyclic organic compound with the molecular formula C7H10N2O. It is commonly referred to as "AEM" and has been studied extensively for its potential applications in scientific research. AEM is a derivative of imidazole and has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mechanism Of Action
The mechanism of action of AEM is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors in the body. AEM has been found to bind to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and leading to increased neurotransmitter activity. It has also been found to inhibit the activity of monoamine oxidase, leading to increased levels of dopamine and other neurotransmitters in the brain.
Biochemical and Physiological Effects:
AEM has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has been shown to reduce the production of reactive oxygen species and to inhibit the activity of pro-inflammatory cytokines, making it a potentially useful tool in the treatment of diseases such as arthritis and multiple sclerosis. AEM has also been found to protect against oxidative stress and to promote the survival of neurons in the brain, making it a potentially useful tool in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
AEM has several advantages for use in lab experiments, including its ability to modulate a range of biological processes and its relatively low toxicity. However, there are also some limitations to its use, including its limited solubility in water and its tendency to degrade over time. Researchers must take these limitations into account when designing experiments using AEM.
Future Directions
There are several potential future directions for research involving AEM. One area of interest is the development of new drugs based on AEM, which could be used to treat a range of diseases. Another potential direction is the study of AEM's effects on the immune system, which could lead to the development of new treatments for autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of AEM and its effects on various biological processes.
Synthesis Methods
AEM can be synthesized using a variety of methods, including the reaction of 2-amino-4-methylimidazole with ethyl acetoacetate and subsequent cyclization. Another common method involves the reaction of 2-amino-4-methylimidazole with ethyl cyanoacetate, followed by cyclization and reduction. These methods have been well-studied and are reliable for the production of high-quality AEM.
Scientific Research Applications
AEM has been widely used in scientific research due to its ability to modulate a variety of biological processes. It has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase, and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. AEM has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potentially useful tool in the treatment of a range of diseases.
properties
CAS RN |
119290-24-3 |
|---|---|
Product Name |
4H-Imidazol-4-one, 2-amino-5-ethylidene-1,5-dihydro-1-methyl- |
Molecular Formula |
C6H9N3O |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
(5Z)-5-ethylidene-2-imino-1-methylimidazolidin-4-one |
InChI |
InChI=1S/C6H9N3O/c1-3-4-5(10)8-6(7)9(4)2/h3H,1-2H3,(H2,7,8,10)/b4-3- |
InChI Key |
JUTDDJCFVLZDOW-UHFFFAOYSA-N |
SMILES |
CC=C1C(=O)NC(=N)N1C |
Canonical SMILES |
CC=C1C(=O)N=C(N1C)N |
synonyms |
2-amino-5-ethylidene-1-methylimidazol-4-one AEMI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B54950.png)








![4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide](/img/structure/B54974.png)
